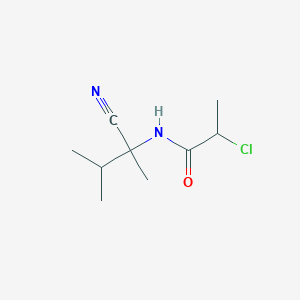
2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine, also known as eptapirone, is a heterocyclic compound with promising biological and therapeutic properties. It is a colorless to slightly yellow crystal with a unique sulfur ether aroma .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused to an oxazine ring, which is a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The molecular weight is 179.29 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 179.29 .Scientific Research Applications
Chemical Reactions and Compound Synthesis
Substituted 2H-1,3-benzothiazines, including variants of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine, have been used in the synthesis of new heterocycles through reactions with dimethyl acetylenedicarboxylate. This process results in the formation of condensed-skeleton heterocycles, which are characterized using various spectroscopic methods (Fodor et al., 2010).
Synthesis of Derivatives for Biological Activities
Several derivatives of this compound have been synthesized for potential biological activities. These include antimicrobial activities demonstrated by novel 1,4-benzothiazine derivatives, which show effectiveness against certain bacterial strains (Dabholkar & Gavande, 2016). Additionally, certain derivatives have been investigated for their antioxidant and anti-bacterial activities (Ahmad et al., 2010).
Structural Studies and Synthesis Methods
The structure and synthesis methods of benzothiazines, including this compound, have been a focus of research. For instance, studies on the synthesis and structure elucidation of benzothiazines derivatives reveal their potential for various biological activities (Abbas & Farghaly, 2010).
Antimicrobial and Antioxidant Activities
Research has also been conducted on the antimicrobial and antioxidant activities of 4H-1,4-benzothiazines. Substituted benzothiazines have been tested for their potential as antibacterial and antifungal agents, showing promising results against various microbial strains (Sharma et al., 2017).
Corrosion Inhibition Studies
In addition to biological applications, benzothiazines have been explored for their use in corrosion inhibition. Studies on the corrosion inhibition potential of synthesized benzothiazines, including derivatives of this compound, have shown effectiveness in protecting mild steel in acidic environments (Hemapriya et al., 2017).
Safety and Hazards
The safety of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine depends on the specific chemical substance. Generally, it is a moderately toxic compound that may irritate the respiratory tract, skin, and eyes . Proper personal protective equipment should be worn when handling it, and it should be used and disposed of properly .
Mechanism of Action
Target of Action
The primary targets of 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine are pancreatic β-cell KATP channels . These channels play a crucial role in regulating insulin secretion in response to glucose levels .
Mode of Action
This compound acts as an inhibitor of insulin release . It interacts with the KATP channels in pancreatic β-cells, reducing their activity . This leads to a decrease in insulin secretion in response to glucose .
Biochemical Pathways
The inhibition of KATP channels affects the insulin secretion pathway . Under normal conditions, the closure of these channels in response to high glucose levels leads to depolarization of the β-cell membrane, triggering insulin release . By inhibiting these channels, this compound reduces insulin secretion .
Result of Action
The inhibition of insulin release by this compound can lead to increased blood glucose levels . Additionally, some derivatives of this compound have been found to exhibit myorelaxant activity , acting as vascular smooth muscle relaxants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include the pH and temperature of the environment, the presence of other substances, and the specific characteristics of the individual taking the compound .
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1,4-benzothiazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQMZALWJWGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C2S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2456468.png)
![3-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2456469.png)

![4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2456472.png)
![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2456474.png)
![6-Chloro-2-propyl-1H-benzo[d]imidazole](/img/structure/B2456475.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456476.png)
![5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2456478.png)